molecular formula C10H12BrNO B1278204 2-bromo-N-(1-phenylethyl)acetamide CAS No. 70110-38-2

2-bromo-N-(1-phenylethyl)acetamide

Cat. No. B1278204
CAS RN: 70110-38-2
M. Wt: 242.11 g/mol
InChI Key: RNCXLSVGMXDLOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-(1-phenylethyl)acetamide is a chemical compound that is part of a broader class of acetamide derivatives. These compounds are characterized by the presence of an acetamide group (a combination of acetyl and amine groups) and are often synthesized for various applications, including medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of acetamide derivatives can be achieved through various methods. For instance, the KBr/K2S2O8-mediated dibromohydration of N-(2-alkynylaryl)acetamide is a method that allows for the regioselective introduction of bromine atoms and an acetamino group into the molecule under mild, metal-free conditions . Similarly, the synthesis of N-substituted acetamides can be performed by reacting different N-alkyl/aryl substituted 2-bromoacetamide with other compounds in the presence of DMF and sodium hydride . These methods demonstrate the versatility and adaptability of acetamide derivative synthesis.

Molecular Structure Analysis

The molecular structure of acetamide derivatives can be elucidated using various spectroscopic techniques. For example, the structures of newly synthesized compounds can be investigated by NMR spectroscopy, X-ray single-crystal analysis, FTIR spectroscopy, and DFT methods . These techniques provide detailed information about the molecular framework and the spatial arrangement of atoms within the compound.

Chemical Reactions Analysis

Acetamide derivatives can undergo a range of chemical reactions. The addition and substitution reactions are common, as seen in the synthesis of 5-acetamido-6,6-dibromo-5,6-dideoxy-6-nitrohexofuranose derivatives, where N-bromoacetamide reacts with a nitroalkene moiety . Moreover, the interaction between different functional groups within the molecule, such as nitro and acetamido groups, can influence the chemical shifts observed in NMR spectroscopy .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be characterized through various analytical techniques. The pKa determination of newly synthesized derivatives provides insights into their acidity constants, which is crucial for understanding their behavior in different environments . Additionally, the antimicrobial properties of these compounds can be assessed through biological testing against various bacterial and fungal species . The first hyperpolarizability of these compounds can also be high, indicating their potential for nonlinear optical (NLO) applications .

Scientific Research Applications

Synthesis and Pharmacological Properties

  • 2-bromo-N-(1-phenylethyl)acetamide derivatives have been synthesized and evaluated for their potential in pharmacology. Notably, specific compounds in this group demonstrated significant cytotoxic, anti-inflammatory, analgesic, and antipyretic activities. These activities were attributed to the presence of bromo, tert-butyl, and nitro groups in their structure (Rani, Pal, Hegde, & Hashim, 2016). Additionally, similar compounds have shown promising results in anticancer, anti-inflammatory, and analgesic activities, indicating potential for therapeutic development (Rani, Pal, Hegde, & Hashim, 2014).

Microwave-Assisted Synthesis and Antimicrobial Activity

  • Microwave-assisted synthesis of derivatives involving 2-bromo-N-(1-phenylethyl)acetamide has been explored, leading to the creation of compounds with notable antimicrobial activity. Specific derivatives exhibited high inhibitory effects against bacteria like Staphylococcus aureus and fungi such as Aspergillus niger (Ghazzali, El‐Faham, Abdel-Megeed, & Al-farhan, 2012).

Antimicrobial and Hemolytic Activity

  • Research has also focused on the synthesis of 2-bromo-N-(1-phenylethyl)acetamide derivatives for their antimicrobial and hemolytic activities. These studies have found that certain derivatives are effective against various microbial species, indicating their potential use in antimicrobial therapies (Gul et al., 2017).

Herbicidal Applications

  • Beyond pharmacological applications, certain derivatives of 2-bromo-N-(1-phenylethyl)acetamide have shown effectiveness as herbicides. For instance, N-α,α-dimethylbenzyl-2-bromo-(1,2-benzisoxazol-3-yl)acetamide demonstrated significant herbicidal activity in the paddy field, suggesting its potential use in agricultural settings (Sato, Honma, & Sugai, 1985).

Potential for Polymer Synthesis

  • In the field of polymer science, novel ATRP initiators involving 2-bromo-N-(1-phenylethyl)acetamide have been synthesized and characterized. These compounds have been used in polymerization reactions, indicating their utility in developing new materials (Soriano-Moro et al., 2014).

Safety And Hazards

While specific safety and hazard information for “2-bromo-N-(1-phenylethyl)acetamide” is not available, it’s generally recommended to wear personal protective equipment, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing when handling similar chemical compounds .

properties

IUPAC Name

2-bromo-N-(1-phenylethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c1-8(12-10(13)7-11)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNCXLSVGMXDLOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20444785
Record name 2-bromo-N-(1-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(1-phenylethyl)acetamide

CAS RN

70110-38-2
Record name 2-bromo-N-(1-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20444785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-bromo-N-(1-phenylethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-bromo-N-(1-phenylethyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-bromo-N-(1-phenylethyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-bromo-N-(1-phenylethyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-bromo-N-(1-phenylethyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-bromo-N-(1-phenylethyl)acetamide

Citations

For This Compound
10
Citations
AN Reznikov, EV Golovin, YN Klimochkin - Russian Journal of Organic …, 2013 - Springer
A new synthetic approach to (3R)-4-amino-3-methylbutyric acid and [(4R)-2-oxo-4-phenylpyrrolidin-1-yl]acetamide [(R)-phenotropil] has been developed. Asymmetric center with a …
Number of citations: 27 link.springer.com
U Darbost, X Zeng, M Giorgi, I Jabin - The Journal of Organic …, 2005 - ACS Publications
Optically pure calix[6]arenes bearing chiral amino arms 4, 7, and 10 have been synthesized in high yields from the known symmetrically 1,3,5-trismethylated calix[6]arene. For both …
Number of citations: 30 pubs.acs.org
JR Slack, M Woods - JBIC Journal of Biological Inorganic Chemistry, 2014 - Springer
Chemical exchange saturation transfer (CEST) offers many advantages as a method of generating contrast in magnetic resonance images. However, many of the exogenous agents …
Number of citations: 8 link.springer.com
C Dieleman, S Steyer, C Jeunesse… - Journal of the Chemical …, 2001 - pubs.rsc.org
A series of calix[4]arenes bearing two phosphorus pendent groups p-But-calix[4]arene-25,26-[CH2P(O)Ph2]2-27-(OR1)-28-(OR2) (R1 or 2 = CH2CO2Et, R2 or 1 = H, 2; R1 = R2 = …
Number of citations: 78 pubs.rsc.org
S Jogula, VS Krishna, N Meda, V Balraju, D Sriram - Bioorganic Chemistry, 2020 - Elsevier
In the present study, we attempted to develop a novel class of compounds active against Pseudomonas aeruginosa (Pa) by exploring the pharmaceutically well exploited enzyme targets…
Number of citations: 7 www.sciencedirect.com
B Graham, CT Loh, JD Swarbrick, P Ung… - Bioconjugate …, 2011 - ACS Publications
Structural studies of proteins and protein–ligand complexes by nuclear magnetic resonance (NMR) spectroscopy can be greatly enhanced by site-specific attachment of lanthanide ions …
Number of citations: 131 pubs.acs.org
F Oukhatar - 2012 - theses.hal.science
In spite of the key role of neurotransmitters (NTs) in signal transduction, their non-invasive in vivo monitoring remains an important challenge. Magnetic resonance imaging (MRI) has …
Number of citations: 4 theses.hal.science
C Jeunesse, C Dieleman, S Steyer… - Journal of the Chemical …, 2001 - pubs.rsc.org
A series of lower rim-functionalised calix[4]arenes bearing 1,3-positioned phosphorus(III) ligands L1111–L999 have been synthesized and their coordinative properties examined. …
Number of citations: 41 pubs.rsc.org
T Müntener, D Joss, D Häussinger… - Chemical Reviews, 2022 - ACS Publications
Paramagnetic centers in biomolecules, such as specific metal ions that are bound to a protein, affect the nuclei in their surrounding in various ways. One of these effects is the …
Number of citations: 27 pubs.acs.org
ID Herath - 2021 - search.proquest.com
Paramagnetic NMR spectroscopy is an indispensable tool in the study of biomolecules, especially proteins. In addition to providing structural information, it allows the study of structural …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.